N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine
Overview
Description
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine is a chemical compound with the molecular formula C13H17F2NO. It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, further connected to a cyclopentanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the cyclopentanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the phenyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the phenyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted phenyl ketones, while reduction may produce cyclopentanamine derivatives with modified functional groups .
Scientific Research Applications
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, while the cyclopentanamine moiety can modulate its overall properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its isocyanate functional group.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar to the isocyanate derivative, this compound has an isothiocyanate group instead.
Uniqueness
N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine is unique due to its combination of the difluoromethoxy group and the cyclopentanamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)17-12-8-4-1-5-10(12)9-16-11-6-2-3-7-11/h1,4-5,8,11,13,16H,2-3,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDYHQCTUZEWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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